

Neuroprotective Effects of Isobavachalcone in Preclinical Models: A Technical Guide

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Compound of Interest

Compound Name: *Isobavachalcone*

Cat. No.: *B7819685*

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Introduction

Isobavachalcone (IBC) is a prenylated chalcone naturally found in plants such as *Psoralea corylifolia*.^[1] Emerging preclinical evidence highlights its significant neuroprotective potential, positioning it as a promising candidate for the development of novel therapeutics for neurodegenerative diseases. IBC demonstrates a multifactorial mechanism of action, combating oxidative stress, neuroinflammation, and pathological protein aggregation—key drivers of neuronal damage and cognitive decline.^{[1][2]} Pharmacokinetic studies have confirmed that IBC can cross the blood-brain barrier, a critical attribute for a centrally acting therapeutic agent. This technical guide synthesizes the current preclinical data on **Isobavachalcone**, presenting quantitative outcomes, detailed experimental protocols, and the underlying molecular signaling pathways.

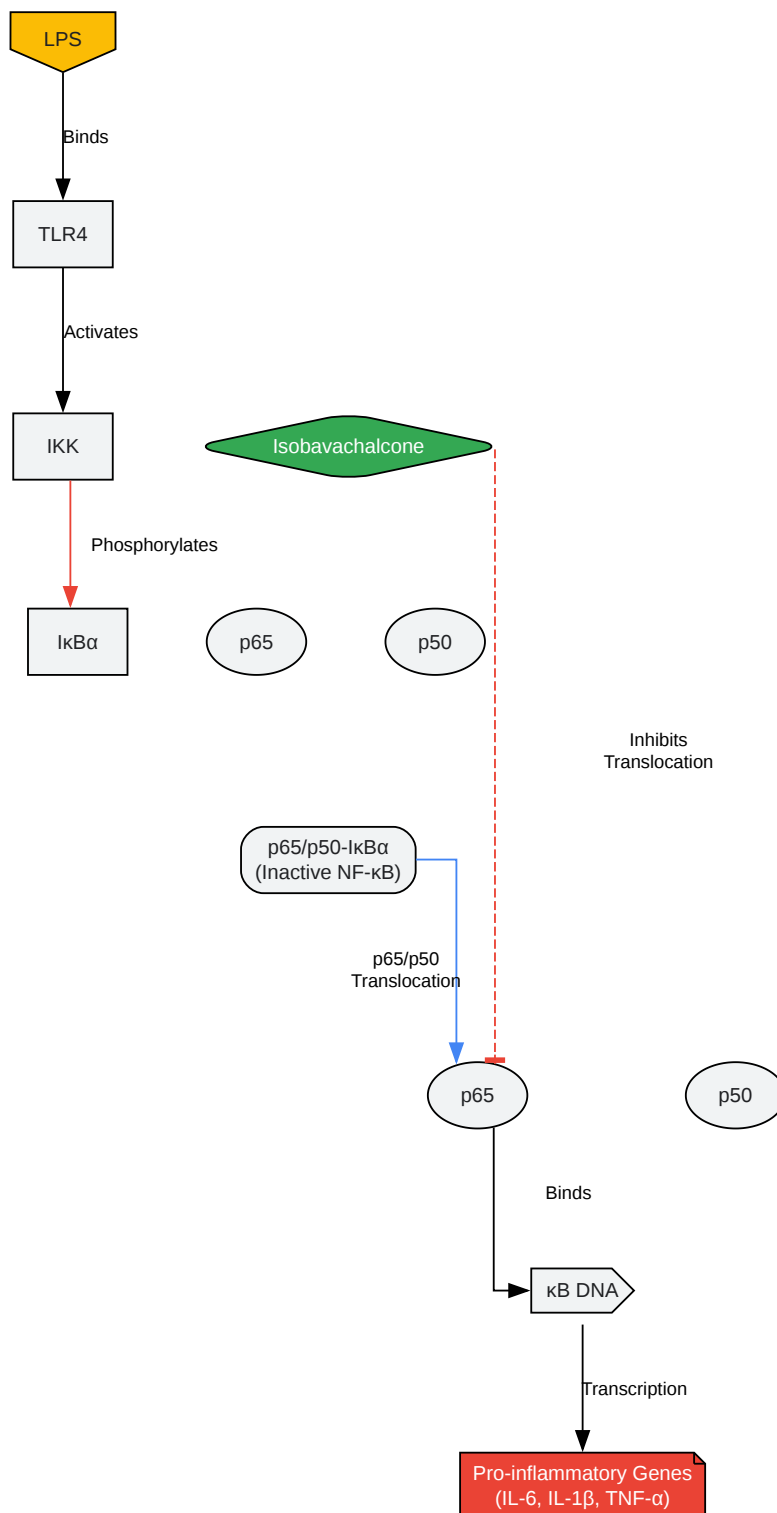
Core Mechanisms of Neuroprotection

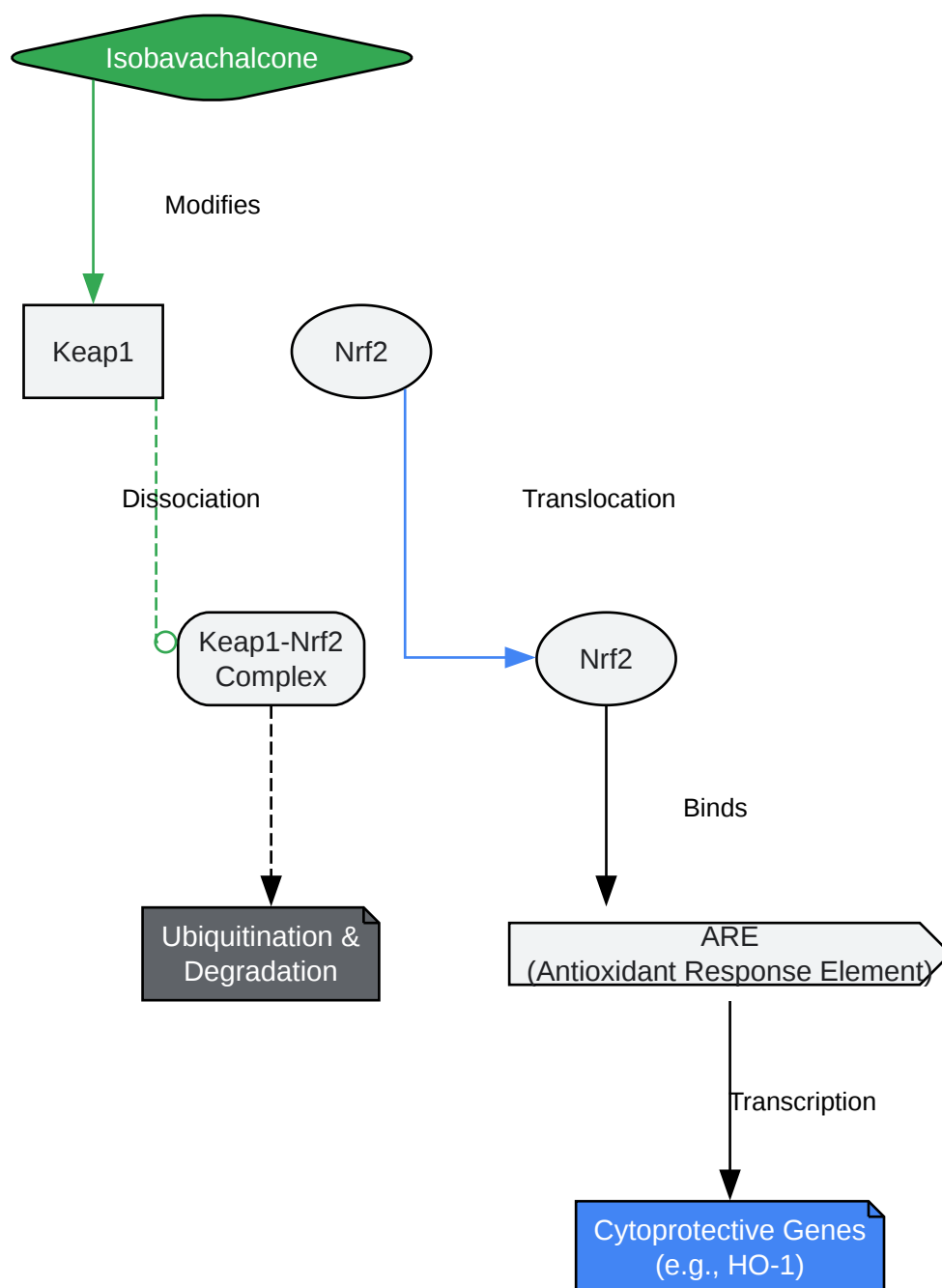
Isobavachalcone exerts its neuroprotective effects by modulating several critical signaling pathways involved in cellular defense, inflammation, and protein homeostasis.

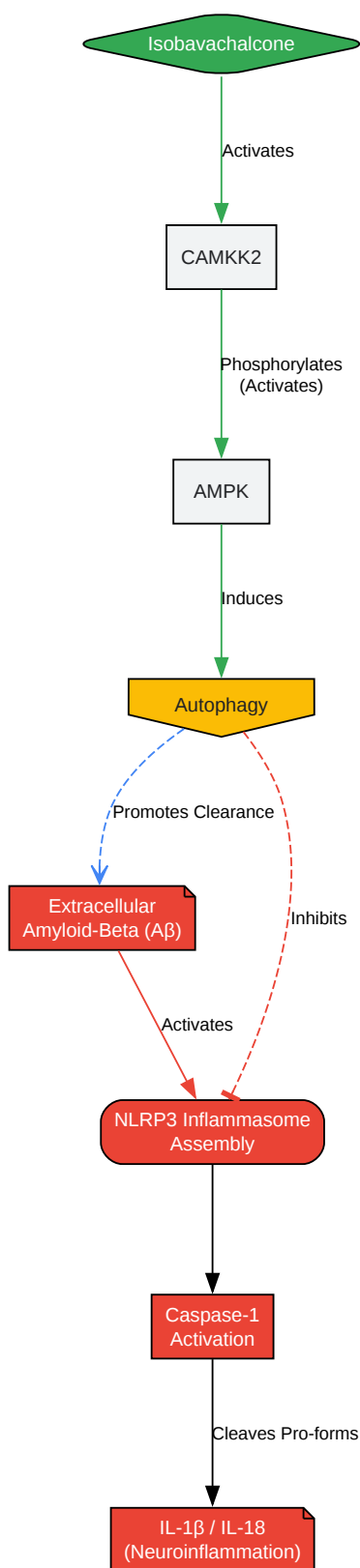
Attenuation of Neuroinflammation via NF- κ B Inhibition

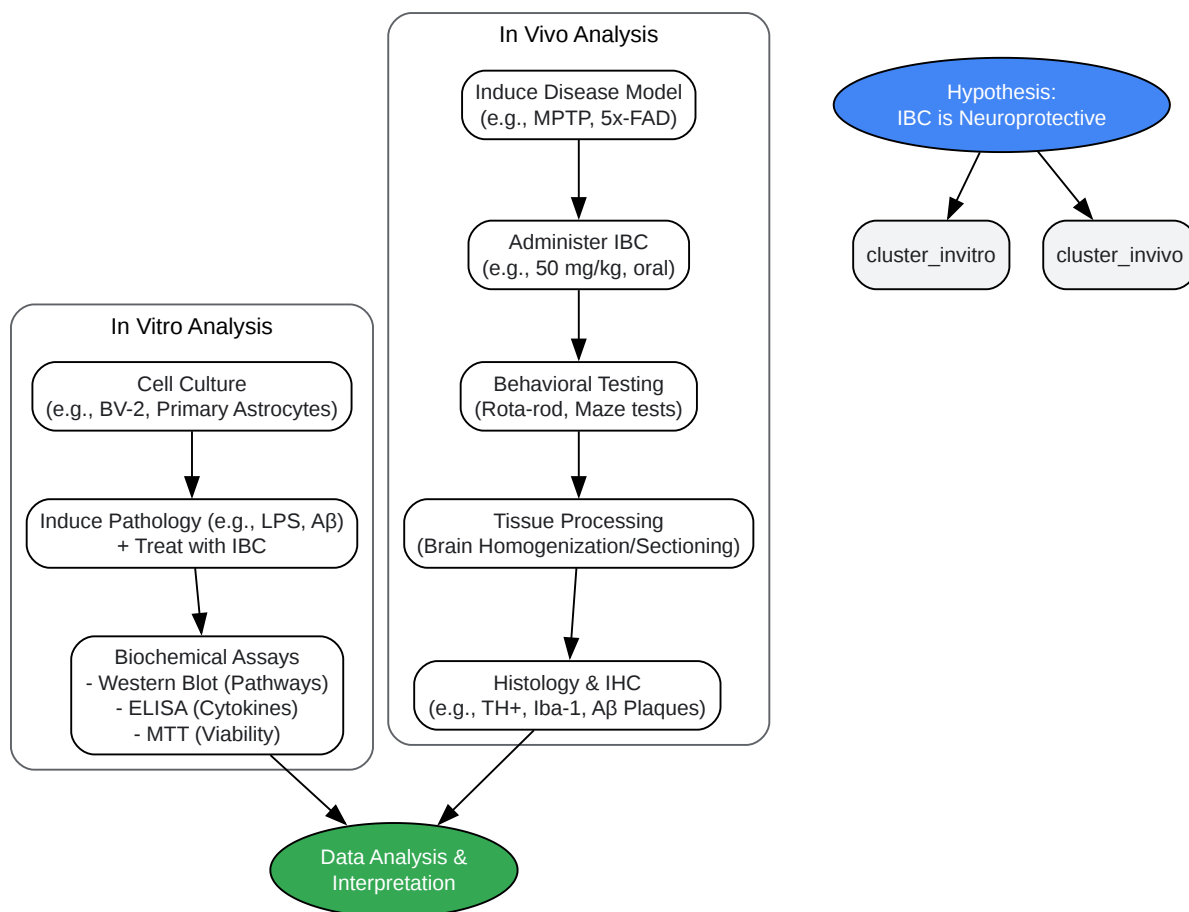
Neuroinflammation, primarily mediated by microglia, is a hallmark of many neurodegenerative diseases. **Isobavachalcone** has been shown to suppress this inflammatory cascade by

inhibiting the nuclear factor-kappa B (NF- κ B) signaling pathway.[3] In its inactive state, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B α . [4][5] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of I κ B α , allowing the NF- κ B p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5][6] **Isobavachalcone** blocks this process by preventing the nuclear translocation of the p65 subunit, thereby downregulating the expression of inflammatory cytokines like IL-6 and IL-1 β . [2][3]









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